3-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole
Description
Properties
IUPAC Name |
1H-indol-3-yl-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-12-6-7-17(21-20-12)24-13-8-9-22(11-13)18(23)15-10-19-16-5-3-2-4-14(15)16/h2-7,10,13,19H,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYXWILIORVFIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include BOP, EDCI, HOBt, and TBTU, which activate the carbonyl group and facilitate the formation of the desired carboxamide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert specific functional groups into their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications, particularly as a lead compound in drug discovery. Its structure allows for interactions with various biological targets, making it suitable for developing new pharmaceuticals.
- Case Study : Research has demonstrated that similar pyridazinone derivatives exhibit significant activity as histamine H3 receptor antagonists, which are promising candidates for treating cognitive disorders .
Studies have shown that the compound may exhibit enzyme inhibition or receptor binding capabilities, suggesting potential roles in modulating biological pathways.
- Mechanism of Action : The compound's interaction with specific molecular targets can lead to modulation of cellular pathways, impacting various physiological processes.
Material Science
The unique properties of this compound make it a candidate for developing new materials in industrial applications. Its ability to serve as a building block in synthesizing more complex molecules enhances its utility in organic synthesis.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to the indole-3-carboxamide class, which includes numerous synthetic cannabinoids. Below is a detailed comparison with key analogs, focusing on structural variations, receptor affinity, and pharmacological profiles.
Structural Comparisons
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | Indole-3-carboxamide | Pyrrolidine-1-carbonyl, 6-methylpyridazin-3-yloxy | ~357.4 (calculated) |
| APICA (N-(1-adamantyl)-1-pentylindole-3-carboxamide) | Indole-3-carboxamide | Adamantyl group, pentyl chain | 379.5 |
| 5F-APICA (STS-135) | Indole-3-carboxamide | Adamantyl group, 5-fluoropentyl chain | 411.5 |
| SDB-006 (N-benzyl-1-pentylindole-3-carboxamide) | Indole-3-carboxamide | Benzyl group, pentyl chain | 348.4 |
| 5F-AMP | Indole-3-carboxamide | Cyclopropylmethyl group, 5-fluoropentyl chain | 342.4 |
| 975F-PY-PICA | Indole-3-carboxamide | Pyrrolidine-1-carbonyl, 5-fluoropentyl chain | 358.4 |
Key Observations :
- The target compound uniquely incorporates a pyridazine ring (uncommon in classical cannabinoids) and a pyrrolidine-1-carbonyl group, distinguishing it from adamantyl- or benzyl-substituted analogs like APICA or SDB-006 .
- Unlike fluorinated derivatives (e.g., 5F-APICA, 5F-AMP), the target lacks a fluorine atom, which may reduce metabolic stability but improve selectivity due to reduced lipophilicity .
Pharmacological and Receptor Affinity Profiles
Key Findings :
- Pyridazine vs. Adamantyl/Benzyl Groups : The pyridazine moiety in the target compound may reduce CB1/CB2 affinity compared to adamantyl-substituted analogs (e.g., APICA) but could improve solubility and reduce off-target effects .
- Pyrrolidine vs. Cyclic Amines : The pyrrolidine-1-carbonyl group (shared with 975F-PY-PICA) likely improves CNS penetration compared to bulkier substituents like cyclopropylmethyl (5F-AMP) .
Biological Activity
The compound 3-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole is a novel heterocyclic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 336.39 g/mol. The structure features an indole ring linked to a pyrrolidine moiety through a carbonyl group, and the presence of a 6-methylpyridazin-3-yloxy substituent enhances its pharmacological profile.
Antitumor Activity
Recent studies have indicated that derivatives of the indole framework exhibit significant antitumor properties. For instance, compounds with similar structural motifs have shown inhibitory effects against various cancer cell lines. A study involving pyrazole derivatives demonstrated notable cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting that modifications in the indole structure can enhance anticancer efficacy .
Table 1: Summary of Antitumor Activity in Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Pyrazole Derivative A | MCF-7 | 15 | Apoptosis induction |
| Pyrazole Derivative B | MDA-MB-231 | 10 | Inhibition of BRAF(V600E) |
| Indole Derivative C | A549 (Lung) | 12 | ROS modulation |
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has also been explored. Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases. The mechanism often involves the blockade of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators .
Antimicrobial Activity
Research has highlighted the antimicrobial properties of related pyrazole compounds, indicating that modifications in the indole structure could enhance activity against bacterial strains. In vitro studies have shown that certain derivatives exhibit significant antibacterial effects, making them candidates for further development as antimicrobial agents .
Case Studies and Research Findings
- Anticancer Synergy : A study investigated the synergistic effects of combining pyrazole derivatives with doxorubicin in breast cancer models. The results indicated enhanced cytotoxicity when used together, particularly in resistant cancer cell lines .
- Mechanistic Insights : Investigations into the mechanism of action revealed that compounds similar to this compound induce apoptosis through mitochondrial pathways, emphasizing their potential as effective anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
